molecular formula C15H15FN2O4S2 B2485149 2-[4-(4-fluorobenzenesulfonyl)butanamido]thiophene-3-carboxamide CAS No. 941901-06-0

2-[4-(4-fluorobenzenesulfonyl)butanamido]thiophene-3-carboxamide

Cat. No.: B2485149
CAS No.: 941901-06-0
M. Wt: 370.41
InChI Key: PGKIKEGGKXMSQA-UHFFFAOYSA-N
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Description

2-[4-(4-fluorobenzenesulfonyl)butanamido]thiophene-3-carboxamide is a complex organic compound that features a thiophene ring substituted with a carboxamide group and a butanamido group linked to a fluorobenzenesulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-fluorobenzenesulfonyl)butanamido]thiophene-3-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The thiophene ring can be introduced through a condensation reaction, such as the Paal–Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-fluorobenzenesulfonyl)butanamido]thiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of a nitro group can yield an amine derivative.

Scientific Research Applications

2-[4-(4-fluorobenzenesulfonyl)butanamido]thiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(4-fluorobenzenesulfonyl)butanamido]thiophene-3-carboxamide involves its interaction with specific molecular targets. The fluorobenzenesulfonyl group can interact with enzymes or receptors, modulating their activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4-fluorobenzenesulfonyl)butanamido]thiophene-3-carboxamide is unique due to its combination of a thiophene ring and a fluorobenzenesulfonyl group, which provides a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Biological Activity

2-[4-(4-fluorobenzenesulfonyl)butanamido]thiophene-3-carboxamide, a compound with the molecular formula C15_{15}H15_{15}FN2_2O4_4S2_2, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and neuroprotective properties, supported by case studies and research findings.

  • Molecular Weight : 370.42 g/mol
  • CAS Number : 941901-06-0
  • Structure : The compound features a thiophene ring substituted with a carboxamide group and a sulfonamide moiety, which are crucial for its biological activities.

Antibacterial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance, fluoroaryl derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Salmonella typhimurium.

Table 1: Antibacterial Activity of Related Compounds

CompoundMIC (µM)MBC (µM)
MA-11561616
MA-11153232
MA-0944128Not Detected
MA-0947128Not Detected

The introduction of fluorine atoms in the structure enhances the lipophilicity and biological availability of these compounds, contributing to their increased antibacterial activity. The presence of the thiophene ring is also noted to be beneficial for the antibacterial properties, as it may interact with bacterial cell membranes more effectively .

Anticancer Properties

The anticancer potential of thiophene derivatives has been explored in various studies. For example, compounds with similar structural motifs have been shown to induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest.

Case Study: In Vitro Evaluation

A study evaluated the cytotoxic effects of various thiophene derivatives on human cancer cell lines. The results indicated that these compounds could significantly reduce cell viability in a dose-dependent manner. The mechanism was attributed to the activation of apoptotic pathways, as evidenced by increased levels of caspases and PARP cleavage .

Neuroprotective Effects

Emerging evidence suggests that certain thiophene derivatives possess neuroprotective properties. Research on related compounds indicates their ability to modulate neurotransmitter levels and protect against oxidative stress-induced neuronal damage.

  • Antioxidant Activity : These compounds have been shown to scavenge reactive oxygen species (ROS), thereby reducing oxidative stress.
  • Neurotransmitter Modulation : They can influence levels of neurotransmitters such as serotonin and dopamine, which are critical for maintaining neurological health .

Properties

IUPAC Name

2-[4-(4-fluorophenyl)sulfonylbutanoylamino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O4S2/c16-10-3-5-11(6-4-10)24(21,22)9-1-2-13(19)18-15-12(14(17)20)7-8-23-15/h3-8H,1-2,9H2,(H2,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGKIKEGGKXMSQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)CCCC(=O)NC2=C(C=CS2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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